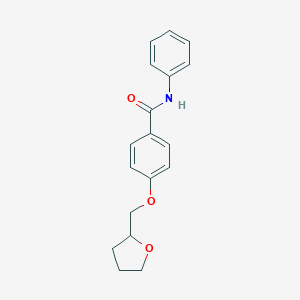![molecular formula C13H18N2O3S B250522 Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETB or Ethyl Thienylcarbonyl Hydrazono Butanoate. It is a yellowish crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. ETB has been extensively studied for its biological and pharmacological properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
ETB has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of ETB is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its insolubility in water can make it difficult to work with in certain applications.
List of
未来方向
There are several future directions for research involving ETB. Some of these include:
1. Further studies on the mechanism of action of ETB to better understand its biological and pharmacological properties.
2. Development of new drug candidates based on the structure of ETB for the treatment of various diseases.
3. Investigation of the potential use of ETB in the development of new materials such as polymers and coatings.
4. Studies on the environmental impact of ETB and its potential toxicity to humans and other organisms.
5. Exploration of the potential use of ETB in the field of nanotechnology.
Conclusion:
In conclusion, Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique chemical properties make it a promising candidate for drug development and other applications. Further research is needed to fully understand its biological and pharmacological properties and to explore its potential uses in various fields.
合成方法
The synthesis of ETB involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-bromoethyl ethyl ether to yield ETB. This process is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
ETB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ETB has shown promising anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, ETB has been used as a tool to study the mechanism of action of enzymes and other biological molecules. Its ability to bind to proteins and other biomolecules has made it a valuable tool for researchers in this field.
In material science, ETB has been studied for its potential use in the development of new materials such as polymers and coatings. Its unique chemical properties make it an attractive candidate for these applications.
属性
分子式 |
C13H18N2O3S |
|---|---|
分子量 |
282.36 g/mol |
IUPAC 名称 |
ethyl (3E)-2-ethyl-3-(thiophene-2-carbonylhydrazinylidene)butanoate |
InChI |
InChI=1S/C13H18N2O3S/c1-4-10(13(17)18-5-2)9(3)14-15-12(16)11-7-6-8-19-11/h6-8,10H,4-5H2,1-3H3,(H,15,16)/b14-9+ |
InChI 键 |
BSUHTGMDZDEBDK-NTEUORMPSA-N |
手性 SMILES |
CCC(/C(=N/NC(=O)C1=CC=CS1)/C)C(=O)OCC |
SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
规范 SMILES |
CCC(C(=NNC(=O)C1=CC=CS1)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)